molecular formula C15H12ClNO4 B5749603 (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone

(4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone

Cat. No. B5749603
M. Wt: 305.71 g/mol
InChI Key: AGBYZRYWYDFJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone, also known as CNM-III, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

(4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways, which may contribute to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone has been reported to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

(4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, its limited solubility in water and low stability in certain conditions may pose challenges for researchers.

Future Directions

There are several potential future directions for (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone research. One area of interest is the development of (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone derivatives with improved solubility and stability. Another potential direction is the investigation of (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone's effects on other signaling pathways and cellular processes. Additionally, the use of (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone in combination with other therapeutic agents may enhance its efficacy in cancer treatment.

Synthesis Methods

The synthesis of (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-ethoxybenzene in the presence of a base catalyst. The resulting product is then reduced to (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone using a reducing agent such as sodium borohydride. The overall yield of (4-chloro-3-nitrophenyl)(4-ethoxyphenyl)methanone synthesis is reported to be around 50%.

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(9-11)17(19)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBYZRYWYDFJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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